Methyl acetate-PEG1-methyl acetate
Description
Contextual Significance of Oligoethylene Glycol Structures in Molecular Science
Oligoethylene glycols (OEGs) are short-chain polymers of ethylene (B1197577) glycol. Their structures, consisting of repeating ethylene oxide units, bestow a unique combination of hydrophilicity and conformational flexibility. rsc.org In molecular science, these characteristics are harnessed for a variety of purposes. For instance, the incorporation of OEG side chains into conjugated polymers can significantly influence their optoelectronic properties and processability. rsc.org Furthermore, the hydrophilic nature of OEGs is crucial in the development of non-fouling surfaces, which are surfaces that resist the non-specific adsorption of proteins and other biomolecules. This property is of paramount importance in the design of biomedical implants, biosensors, and drug delivery systems. rsc.org
The length of the OEG chain is a critical parameter that allows for the fine-tuning of a molecule's properties. Shorter OEG chains, like the single ethylene glycol unit in Methyl acetate-PEG1-methyl acetate (B1210297), can be used as flexible linkers or spacers in more complex molecular architectures. nih.govumich.edu These short linkers can connect different functional domains of a molecule without imposing significant steric hindrance, a crucial aspect in the design of bioactive compounds and molecular probes. nih.govumich.edu The study of simple OEG derivatives provides fundamental insights into the interactions between these structures and their environment, which can then be applied to the design of more complex systems.
Overview of Methyl Acetate-PEG1-Methyl Acetate as a Representative Short-Chain Oligoethylene Glycol Diester
"this compound" is a descriptive name for the diester formed from one unit of ethylene glycol and two molecules of acetic acid, with the terminal carboxyl groups esterified with methanol. A more systematic name for this compound is ethylene glycol diacetate. It is a colorless liquid with a mild, pleasant odor. chemicalbook.com As a representative short-chain oligoethylene glycol diester, its structure combines the features of a central hydrophilic ethylene glycol core with two terminal hydrophobic acetate groups.
This amphiphilic nature, albeit modest, is a key characteristic of many OEG derivatives and influences their solubility and interactions with other molecules. Ethylene glycol diacetate serves as a valuable model compound for studying the chemical and physical properties of short OEG-containing molecules. smolecule.com Its relative simplicity allows for detailed investigation of fundamental processes such as hydrolysis and esterification, providing a solid foundation for understanding the behavior of more complex PEGylated compounds. smolecule.com
Below is a table summarizing some of the key properties of ethylene glycol diacetate:
| Property | Value |
| CAS Number | 111-55-7 |
| Molecular Formula | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 187 °C (369 °F) |
| Flash Point | 88 °C (191 °F) |
| Density | 1.106 g/cm³ |
Data sourced from multiple chemical databases. chemicalbook.comscbt.com
Academic Research Perspectives and Foundational Principles
From an academic standpoint, ethylene glycol diacetate and similar short-chain oligoethylene glycol diesters are significant for several reasons. They serve as excellent model systems for studying the kinetics and mechanisms of esterification and hydrolysis reactions. smolecule.com The presence of two ester groups allows for the investigation of stepwise reactions and the influence of the central glycol unit on reactivity.
The synthesis of ethylene glycol diacetate is a classic example of Fischer esterification, where ethylene glycol is reacted with acetic acid, typically in the presence of an acid catalyst. smolecule.com Research in this area focuses on optimizing reaction conditions and developing more efficient and environmentally friendly catalytic systems. atamanchemicals.com
In the context of biochemical research, while specific applications of ethylene glycol diacetate are not extensively documented, the foundational principles it represents are highly relevant. Short, flexible linkers are crucial components in the construction of bioconjugates, such as antibody-drug conjugates, and in tethering molecules to surfaces for biosensor applications. broadpharm.com The study of simple diesters like ethylene glycol diacetate provides insights into the conformational behavior and stability of such linkers. For example, oligoethylene glycol linkers are used to create intra- and interstrand cross-links in nucleic acids to study their structure and dynamics. nih.govumich.edu
Furthermore, ethylene glycol diacetate can be used as a precursor in enzymatic synthesis. For instance, it can act as an acyl donor in the chemoenzymatic synthesis of other compounds or be a starting material for the enzymatic production of polyesters like poly(ethylene glutarate). atamanchemicals.com These applications, while not direct uses in biochemical assays, highlight its role as a versatile building block in the synthesis of biochemically relevant molecules.
The research on short-chain oligoethylene glycol diesters is guided by principles of physical organic chemistry, which help in understanding reaction mechanisms, and by polymer chemistry, which provides a framework for predicting the behavior of these molecules as part of larger assemblies. smolecule.com As the demand for precisely engineered biomaterials and bioconjugates grows, the fundamental understanding of simple, representative molecules like ethylene glycol diacetate will continue to be of great importance.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-11-7(9)5-13-3-4-14-6-8(10)12-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYYKZVYXBJBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCOCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404030 | |
| Record name | SBB056554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54665-51-9 | |
| Record name | SBB056554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Elucidation of Oligoethylene Glycol Diesters
Esterification Pathways for the Formation of Methyl Acetate-PEG1-Methyl Acetate (B1210297)
The primary route for synthesizing methyl acetate-PEG1-methyl acetate is the direct esterification of ethylene (B1197577) glycol with acetic acid. This reaction proceeds in two consecutive and reversible steps. In the first step, ethylene glycol reacts with acetic acid to form the monoester, ethylene glycol monoacetate (EGMA), and water. Subsequently, the EGMA reacts with another molecule of acetic acid to yield the desired diester, ethylene glycol diacetate (EGDA), and an additional molecule of water. srce.hrresearchgate.net
Catalytic Systems in Diester Synthesis: Heterogeneous and Homogeneous Approaches
The esterification of ethylene glycol is typically catalyzed by acids to achieve practical reaction rates. epchems.com Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages.
Homogeneous Catalysts: Traditionally, strong mineral acids like sulfuric acid have been used as catalysts for esterification. jocpr.comsciencemadness.org While effective in accelerating the reaction, they pose significant challenges, including equipment corrosion, environmental pollution, and difficulties in separation from the product mixture, often requiring neutralization steps that generate waste. jocpr.comgoogle.com
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These catalysts are easily separable from the reaction mixture, reusable, and generally more environmentally benign. jocpr.comgoogle.com
Commonly studied heterogeneous catalysts for ethylene glycol diacetate synthesis include:
Cation Exchange Resins: Strongly acidic cation exchange resins, such as Amberlyst 36 and Seralite SRC-120, have demonstrated high catalytic activity and selectivity. researchgate.netfkit.hracs.org These resins offer a high concentration of acid sites and good thermal stability. srce.hrfkit.hr
Mixed Metal Oxides: Zirconia-based mixed oxide catalysts, particularly those promoted with molybdenum (Mo/ZrO2), have shown to be effective. jocpr.comresearchgate.net The high activity of Mo/ZrO2 is attributed to the presence of a greater amount of the tetragonal phase of ZrO2 and higher surface acidity. jocpr.comresearchgate.net
Supported Ionic Liquids: Supported ionic liquids (SILs) have emerged as promising catalysts, offering high conversion rates and the benefit of easy separation. atamanchemicals.comresearchgate.net
Metal-Ion-Modified Resins: Styrene-divinyl benzene (B151609) sulfonic acid type acidic cation exchange resins modified with metal ions like Zn2+, Fe3+, and Al3+ have been utilized for continuous production of EGDA. google.com
The choice of catalyst significantly influences the reaction rate and product distribution. For instance, studies have shown that Mo/ZrO2 exhibits higher conversion and selectivity to the diester compared to other mixed oxide catalysts. jocpr.com
Reaction Kinetics and Equilibrium Analysis of Esterification Processes
Understanding the reaction kinetics and equilibrium is crucial for optimizing the synthesis of ethylene glycol diacetate. The esterification of ethylene glycol with acetic acid is a reversible reaction, and the presence of water, a byproduct, can limit the conversion by promoting the reverse hydrolysis reaction. srce.hracs.org
To describe the reaction rates accurately, various kinetic models have been developed and validated against experimental data. Two prominent models are the pseudo-homogeneous model and the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. researchgate.netiaea.org
The pseudo-homogeneous model assumes that the reaction occurs in the bulk liquid phase, with the catalyst providing the necessary acidity. researchgate.netacs.org This model is simpler but may not fully capture the complexities of the heterogeneous catalytic process.
The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model provides a more detailed description by considering the adsorption of reactants onto the catalyst surface, the surface reaction between adsorbed species, and the desorption of products. srce.hrfkit.hr Studies have shown that the LHHW model, although more complex with a greater number of parameters, often provides a better fit to experimental data for the esterification of ethylene glycol compared to simpler empirical models. fkit.hriaea.orgresearchgate.net This model is particularly useful for understanding the mechanism at the catalyst surface and for reactor design.
Several reaction parameters significantly impact the conversion of reactants and the selectivity towards the desired diester product.
Temperature: Increasing the reaction temperature generally increases the reaction rate. srce.hracs.org However, since esterification is a reversible reaction with a relatively small standard enthalpy of reaction, the chemical equilibrium constant shows only a slight temperature dependence. acs.org Experiments are typically conducted in the range of 333 to 363 K. srce.hrfkit.hr
Catalyst Loading: The conversion of ethylene glycol increases with an increase in catalyst loading, as a higher amount of catalyst provides more active sites for the reaction. srce.hr Studies have investigated catalyst loadings in the range of 0.5 to 1.5% (w/v). srce.hr
Reactant Molar Ratio: The molar ratio of acetic acid to ethylene glycol is a critical parameter. Increasing this ratio enhances the conversion of ethylene glycol. srce.hr Furthermore, a higher molar ratio of acetic acid favors the formation of the diester (EGDA) over the monoester (EGMA). srce.hr For a fixed conversion of ethylene glycol, the selectivity to EGDA increases with an increasing acetic acid to ethylene glycol mole ratio. srce.hr Molar ratios of acetic acid to ethylene glycol ranging from 2.2:1 to 3:1 are commonly used. google.com
| Parameter | Effect on Conversion | Effect on Selectivity to EGDA | Typical Range Investigated |
|---|---|---|---|
| Temperature | Increases with temperature | Slight effect on equilibrium | 333 - 363 K srce.hrfkit.hr |
| Catalyst Loading | Increases with loading | - | 0.5 - 1.5% (w/v) srce.hr |
| Acetic Acid:Ethylene Glycol Molar Ratio | Increases with higher ratio | Increases with higher ratio | 2.2:1 to 3.13:1 google.comsrce.hr |
Solvent Systems and Reaction Conditions for Optimized Yields
While the esterification can be carried out without a solvent, the use of a solvent system can offer certain advantages. In some processes, an azeotropic dehydrating agent, such as butyl acetate, is used. google.com This agent forms a binary azeotrope with the water produced during the reaction, facilitating its removal and shifting the equilibrium towards the product side, thereby increasing the reaction rate and yield. google.com
The reaction is often carried out under reflux conditions for several hours to ensure completion. sciencemadness.org The specific temperature is dictated by the boiling points of the reactants and the solvent used. For instance, a patent describes a reaction temperature of 115–125 °C. google.com
Advanced Purification and Isolation Techniques for High-Purity Oligoethylene Glycol Diesters
After the reaction, the product mixture contains the desired diester, unreacted starting materials, the monoester intermediate, water, and the catalyst. The separation and purification of ethylene glycol diacetate are crucial to obtain a high-purity product.
Catalyst Removal: For heterogeneous catalysts, separation is straightforward and typically involves simple filtration. researchgate.net In the case of homogeneous catalysts, a neutralization step with a base like sodium hydrogen carbonate solution is required, followed by washing. sciencemadness.org
Distillation: Distillation is the most common method for purifying ethylene glycol diacetate. epchems.com Due to the different boiling points of the components, fractional distillation can be employed to separate the final product from unreacted ethylene glycol and acetic acid. epchems.com In some innovative processes, reactive distillation is utilized, where the reaction and separation occur simultaneously in a single column. researchgate.net This can lead to reduced capital and operating costs by increasing conversion and simplifying the process. acs.org
Extraction: Liquid-liquid extraction can also be used. For instance, after neutralization, the ester can be extracted from the aqueous layer using a suitable organic solvent. acs.org
Drying: After washing and extraction, the organic layer containing the ester is dried using a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before the final distillation. sciencemadness.org
Melt Crystallization: For achieving very high purity, melt crystallization is a potential technique. This method separates components based on their melting points and can be particularly useful for removing impurities with close boiling points. researchgate.netaalto.fi
| Technique | Purpose | Description |
|---|---|---|
| Filtration | Catalyst Removal (Heterogeneous) | Simple physical separation of the solid catalyst from the liquid reaction mixture. researchgate.net |
| Neutralization & Washing | Catalyst Removal (Homogeneous) | Addition of a base to neutralize the acid catalyst, followed by washing with water to remove salts. sciencemadness.org |
| Distillation | Product Isolation & Purification | Separation based on differences in boiling points of the components. epchems.com Reactive distillation combines reaction and separation. researchgate.net |
| Extraction | Product Isolation | Separation of the ester from the aqueous phase using an organic solvent. acs.org |
| Drying | Removal of Water | Use of anhydrous salts to remove residual water from the organic phase before final purification. sciencemadness.org |
| Melt Crystallization | High-Purity Purification | Separation based on differences in melting points, effective for removing impurities with close boiling points. researchgate.net |
Advanced Research Applications in Molecular Design and Functional Systems
Role as a Linker Moiety in Precision Organic and Supramolecular Synthesis
The strategic importance of linker molecules in modern chemistry cannot be overstated. They are the crucial connectors that bridge distinct molecular entities, enabling the creation of novel functionalities. "Methyl acetate-PEG1-methyl acetate" serves as a specialized linker, providing a defined spatial and chemical connection between two other molecules. medchemexpress.comxcessbio.com Its PEG1 core imparts hydrophilicity, which can be advantageous for the solubility and cell permeability of the resulting conjugate. biochempeg.com The terminal methyl acetate (B1210297) groups, meanwhile, provide reactive handles for further chemical modification.
Application in Proteolysis Targeting Chimeras (PROTACs) Research
PROTACs are heterobifunctional molecules that have revolutionized the field of targeted therapy. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI. nih.govnih.gov The linker connecting the POI-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy. biochempeg.comnih.gov
The design of PROTAC linkers is a multi-faceted challenge, with the linker's length, rigidity, and solubility all playing crucial roles in the ultimate activity of the PROTAC. nih.gov Oligoethylene glycol (OEG) segments are frequently incorporated into PROTAC linkers to enhance their physicochemical properties. biochempeg.comnih.gov The key design principles for incorporating OEG segments include:
Solubility Enhancement: The hydrophilic nature of the ethylene (B1197577) glycol units improves the aqueous solubility of the often-hydrophobic PROTAC molecule, which can in turn enhance cell permeability and bioavailability. biochempeg.com
Optimal Length and Flexibility: The length of the OEG chain is a critical parameter that dictates the distance and relative orientation between the POI and the E3 ligase. This geometry is crucial for the efficient formation of a productive ternary complex, which is a prerequisite for ubiquitination. nih.govnih.gov Short PEG linkers, like the PEG1 unit in "this compound," offer a more rigid and defined spacing compared to longer, more flexible PEG chains.
Minimizing Non-specific Interactions: The inert and biocompatible nature of PEG can help to minimize non-specific binding of the PROTAC to other proteins or cellular components, thereby reducing off-target effects. nih.gov
A statistical analysis of reported PROTAC structures reveals that approximately 55% incorporate PEG or alkyl chains as the sole linker motif, and around 65% contain a combination of both. nih.gov This highlights the prevalence and importance of PEG units in PROTAC design.
"this compound" is a PEG-based PROTAC linker that can be utilized in the synthesis of these bifunctional molecules. medchemexpress.comxcessbio.com The terminal methyl acetate groups can be hydrolyzed to the corresponding carboxylic acids, which can then be coupled to amine functionalities on the POI ligand or the E3 ligase ligand using standard amide bond formation chemistries. This allows for the precise and controlled assembly of the final PROTAC molecule. While specific examples detailing the integration of this exact linker are not prevalent in publicly available research, its utility is inferred from the common practice of using short, functionalized PEG linkers in PROTAC development. nih.gov
The general strategy involves the synthesis of two separate arms of the PROTAC, one bearing the POI ligand and the other the E3 ligase ligand, each with a reactive handle. The bifunctional linker is then used to connect these two arms. The defined length of the PEG1 unit in "this compound" provides a rigid spacer of a specific length, which can be critical for achieving the optimal geometry for ternary complex formation.
Strategies for Bioconjugation and Peptide Synthesis Utilizing Oligoethylene Glycol Derivatives
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental tool in chemical biology and drug development. nih.gov OEG derivatives are widely used as linkers in bioconjugation to connect proteins, peptides, nucleic acids, or other biomolecules to various payloads, such as drugs, imaging agents, or solid supports. nih.gov
Ester linkages, such as those present in "this compound," can be utilized in bioconjugation strategies. While the methyl esters themselves are not typically reactive towards biomolecules under physiological conditions, they can be readily hydrolyzed to carboxylic acids. These carboxylic acids can then be activated, for example with carbodiimides, to form reactive esters (like N-hydroxysuccinimide esters) that readily react with primary amines on biomolecules, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form stable amide bonds. ub.edu
This two-step approach provides a controlled method for conjugation. Alternatively, the ester groups could potentially undergo transesterification with hydroxyl groups on a biomolecule, although this is a less common strategy for bioconjugation due to the requirement for specific catalytic conditions. The primary utility of the ester functionalities in "this compound" within this context is as a precursor to the more versatile carboxylic acid group for subsequent amide bond formation.
The hydrophilic and flexible nature of the PEG chain can:
Increase Hydrodynamic Radius: The presence of the PEG linker can increase the effective size of the molecule in solution, which can impact its diffusion and transport properties.
Influence Protein Folding: For protein conjugates, the PEG chain can interact with the protein surface, potentially influencing its folding and stability. Studies have shown that the impact of PEG on protein conformation is dependent on the size of the PEG and the nature of the protein. nih.gov
Modulate Binding Affinity: By providing optimal spacing and reducing steric hindrance, a short PEG linker can improve the binding affinity of a ligand to its receptor. Conversely, an inappropriately sized linker could hold the ligand in a non-productive conformation.
In essence, the short PEG1 segment of "this compound" acts as a modulator, providing a balance of hydrophilicity and defined spacing that can be fine-tuned to optimize the performance of the resulting bioconjugate.
Contribution to the Synthesis and Investigation of Functional Surfactants and Interfacial Agents
The fundamental structure of this compound, featuring a short polyethylene (B3416737) glycol (PEG) chain flanked by methyl acetate groups, suggests its potential as a component in the synthesis of specialized surfactants. The hydrophilic nature of the PEG segment and the potential for modification of the ester groups provide a basis for its exploration in interfacial science.
Chemical Modification of Amphiphilic Molecules with Oligoethylene Glycol Moieties
The incorporation of short oligoethylene glycol (OEG) chains is a common strategy to impart or modify the amphiphilic character of a molecule. These OEG moieties can be tailored to control the hydrophilic-lipophilic balance (HLB) of a surfactant, a critical parameter that dictates its behavior at interfaces. While direct studies on this compound as a primary surfactant are not prominent, research on similar OEG-functionalized molecules provides a framework for its potential applications. For instance, oligo(ethylene glycol)s functionalized with aromatic compounds have been shown to act as surfactants in aqueous solutions. researchgate.net
The synthesis of nonionic surfactants often involves the modification of hydrophobic molecules with PEG chains of varying lengths. acs.org In this context, this compound could theoretically serve as a precursor or a building block. The terminal methyl acetate groups could be hydrolyzed to carboxylic acids or transesterified to attach more complex hydrophobic tails, thereby creating a novel class of nonionic surfactants. The single PEG unit (PEG1) would provide a minimal yet effective hydrophilic head group.
Exploration of Structure-Function Relationships in PEG-Based Surfactant Systems
The relationship between the molecular structure of a surfactant and its functional properties, such as its ability to lower surface tension or form micelles, is a cornerstone of surfactant science. The study of PEG-based surfactants has revealed that the length of the PEG chain significantly influences these properties. Shorter PEG chains, like the one in this compound, generally lead to more hydrophobic surfactants with lower HLB values.
Research on PEG-silicone polyester (B1180765) surfactants has demonstrated that varying the PEG segment length impacts surface tension and wetting power. researchgate.net Similarly, studies on nonionic surfactants derived from the PEGylation of alkyl oleate (B1233923) esters have shown that both the alkyl chain length and the number of ethylene oxide units are critical in determining the surfactant's performance, including its critical micelle concentration (CMC) and its effectiveness as an emulsifier or detergent. acs.org While no specific data exists for this compound, it is plausible that it could be integrated into such systems to fine-tune their interfacial properties.
Utilization in Polymer Science and Materials Engineering for Controlled Molecular Architectures
The bifunctional nature of this compound, with two ester groups, makes it a candidate for use in polymer synthesis, particularly in creating polyesters with controlled architectures. The central PEG unit can introduce flexibility and hydrophilicity into the polymer backbone.
The synthesis of polymers with densely-grafted oligo(ethylene glycol) side chains has been shown to yield materials with interesting properties, such as a lower critical solution temperature (LCST) behavior. rsc.org While this involves grafting to a polymer backbone, bifunctional molecules like this compound could be used to build the backbone itself.
For example, it could potentially be used as a comonomer in condensation polymerization reactions with diols or diamines to create polyesters or polyamides. The incorporation of the flexible and hydrophilic PEG1 unit into the polymer chain could influence the material's thermal properties, solubility, and biocompatibility. The synthesis of oligo(poly(ethylene glycol) fumarate) (OPF) from PEG and fumaryl (B14642384) chloride is an example of how bifunctional PEGs are used to create biodegradable hydrogels for tissue engineering applications. nih.gov This highlights a potential pathway for the utilization of di-esterified short PEG segments.
While direct polymerization of this compound is not documented, its structural motifs are found in more complex polymer systems. For instance, poly(oligo(ethylene glycol) methacrylate) (POEGMA) is a well-studied polymer where OEG side chains are attached to a methacrylate (B99206) backbone, and these materials have applications in drug delivery and tissue engineering. nih.govnih.gov This underscores the value of incorporating short PEG units into polymer structures to control their properties.
Q & A
Q. What experimental methods are used to synthesize methyl acetate-PEG1-methyl acetate, and how do reaction parameters influence yield?
- Methodology : this compound synthesis typically involves transesterification or esterification reactions. Key parameters include molar ratios of reactants (e.g., methyl acetate to alcohol/phenol), catalyst type (e.g., lipases, acid/base catalysts), and reaction temperature. For example, lipase-catalyzed transesterification requires optimization of enzyme loading (0.2–0.7% w/w) and substrate ratios (1.85:1 to 2.76:1 methyl acetate:prenol) to achieve >90% conversion . Kinetic studies using second-order models can validate experimental data .
- Analytical Validation : Quantify products via gas chromatography (GC) or HPLC, comparing experimental yields against theoretical predictions. Adjust parameters iteratively to address deviations.
Q. How can researchers determine the reaction order and rate constants for methyl acetate hydrolysis?
- Methodology : Conduct time-course experiments under controlled conditions (e.g., fixed pH, temperature). Measure residual methyl acetate concentration using titration or GC. Plot concentration vs. time to derive rate constants (e.g., pseudo-first-order kinetics in acidic/alkaline conditions). For example, methyl acetate hydrolysis at 20°C with 0.5 M HCl exhibits a rate constant , validated via Arrhenius plots .
- Data Analysis : Use linear regression to confirm reaction order. For pseudo-first-order reactions, , where is the initial concentration.
Q. What analytical techniques are recommended for quantifying methyl acetate and its derivatives in complex mixtures?
- Techniques :
- GC-MS : Effective for volatile compounds; use internal standards (e.g., ethyl acetate) to improve accuracy .
- NMR Spectroscopy : Identifies structural changes in PEG1-methyl acetate derivatives (e.g., NMR for ester linkage confirmation).
- Titration : For hydrolyzed products, quantify acetic acid via NaOH titration .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize this compound synthesis?
- Methodology :
- Variables : Test molar ratio (methyl acetate:palm oil: 2–4 mol/mol), catalyst concentration (1–3% w/w), temperature (40–60°C), and reaction time (30–90 min) .
- Statistical Analysis : Use response surface methodology (RSM) to model interactions. For instance, a 3:1 methyl acetate:palm oil ratio, 2.5% catalyst, and 50°C maximize yield (85–90%) .
- Validation : Confirm optimal conditions via triplicate experiments and ANOVA ().
Q. How to reconcile discrepancies between experimental data and kinetic models in methyl acetate transesterification?
- Case Study : In lipase-catalyzed reactions, deviations arise from enzyme inactivation or mass transfer limitations. For example, a second-order model may underestimate prenol conversion at high enzyme loading (0.7%) due to substrate inhibition .
- Resolution :
- Model Refinement : Incorporate terms for enzyme deactivation (e.g., ) or substrate inhibition.
- Experimental Adjustments : Reduce enzyme loading to 0.2–0.5% to align with model predictions .
Q. What environmental and safety protocols are critical for handling this compound in lab settings?
- Safety Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
